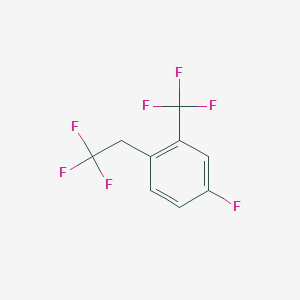

4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene

描述

This compound is a fluorinated benzene derivative with three substituents:

- Fluorine at position 4.

- 2,2,2-Trifluoroethyl group (-CH₂CF₃) at position 1.

- Trifluoromethyl group (-CF₃) at position 2.

Molecular Formula: C₉H₅F₇

Molecular Weight: 246.12 g/mol.

属性

IUPAC Name |

4-fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F7/c10-6-2-1-5(4-8(11,12)13)7(3-6)9(14,15)16/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXBNOQEJSKIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene (CAS Number: 1099597-53-1) is a fluorinated aromatic compound with significant potential in medicinal chemistry and material science. Its unique structure, characterized by multiple fluorine substituents, enhances its biological activity and stability. This article explores the biological activity of this compound, focusing on its pharmacological applications, biochemical interactions, and potential toxicity.

- Molecular Formula : C₉H₅F₇

- Molecular Weight : 246.12 g/mol

- Purity : Typically ≥95%

- Structure : The compound features a benzene ring substituted with a fluorine atom and a trifluoroethyl group, which contributes to its lipophilicity and metabolic stability.

Pharmacological Applications

- Anticancer Activity : Research indicates that fluorinated compounds often exhibit enhanced potency against various cancer cell lines due to their ability to interact with biological targets effectively. For instance, the trifluoromethyl group has been shown to improve the binding affinity of drugs targeting tyrosine kinases involved in cancer progression .

- Antimicrobial Properties : The compound's structural characteristics may confer antimicrobial activity. Fluorinated compounds are known to disrupt bacterial cell membranes and inhibit essential enzymes . Studies have shown that similar fluorinated derivatives can be effective against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : The presence of fluorine atoms can influence enzyme kinetics by modifying the electronic properties of the molecule. This alteration can enhance or inhibit enzyme interactions, making such compounds valuable in drug design for enzyme-related diseases .

Case Studies

- A study on fluorinated phenyl sulfonamides demonstrated significant cytotoxicity against MCF-7 breast cancer cells, suggesting that similar structures, including this compound, may possess comparable activity due to their structural similarities .

- Another investigation highlighted the role of trifluoromethyl groups in improving the pharmacokinetic profiles of drugs by reducing oxidative metabolism, thereby increasing their therapeutic efficacy and reducing side effects .

Toxicity and Safety Profile

While fluorinated compounds are often more stable and less prone to metabolic degradation, their toxicity profiles can vary significantly:

- Irritation Potential : this compound is classified as an irritant . Care should be taken during handling to avoid skin and eye contact.

- Environmental Impact : The environmental persistence of fluorinated compounds raises concerns regarding bioaccumulation and ecological toxicity. Studies suggest that organofluorines can have detrimental effects on aquatic organisms .

Summary Table of Biological Activities

科学研究应用

Medicinal Chemistry

Fluorinated compounds are known for their unique properties that enhance biological activity and metabolic stability. The specific applications of 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene in medicinal chemistry include:

- Drug Design : The trifluoromethyl and fluoro groups contribute to the lipophilicity and bioavailability of potential pharmaceuticals. This compound can serve as a scaffold in the design of new drugs targeting various diseases, particularly in oncology and infectious diseases.

- Antiviral Agents : Research indicates that fluorinated benzene derivatives can exhibit antiviral properties. Case studies have shown that modifications to the benzene ring can lead to enhanced activity against viral pathogens by altering the interaction with viral proteins or enzymes.

Materials Science

In materials science, this compound is utilized for its unique physical properties:

- Fluorinated Polymers : The compound can be used as a precursor for synthesizing fluorinated polymers that exhibit high thermal stability and chemical resistance. These materials find applications in coatings, membranes, and electronic devices.

- Nanocomposites : Incorporating this compound into nanocomposite materials enhances their mechanical properties and thermal stability. Research has demonstrated improved performance in applications such as aerospace and automotive sectors.

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of various chemicals:

- Synthesis of Agrochemicals : The compound is pivotal in developing herbicides and pesticides due to its efficacy in modifying biological pathways in plants.

- Specialty Chemicals : It is also used in producing specialty chemicals that require fluorinated aromatic compounds for specific reactivity or stability profiles.

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal explored the antiviral properties of fluorinated compounds similar to this compound. The research demonstrated that these compounds could inhibit viral replication by interfering with viral enzyme activity.

Case Study 2: Material Properties

Research on fluorinated polymers derived from this compound showed significant improvements in thermal stability when compared to non-fluorinated counterparts. These findings suggest potential applications in high-performance materials used in harsh environments.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares substituent patterns, molecular weights, and key properties of analogous compounds:

Key Observations:

- Lipophilicity : The original compound (C₉H₅F₇) has higher fluorine content than analogs like 2-Fluoro-4-Methoxy-1-(trifluoromethyl)benzene (C₈H₆F₄O), leading to greater logP and membrane permeability .

- Reactivity : The chloromethyl group in 2-(Chloromethyl)-1-methyl-4-(trifluoromethyl)benzene introduces synthetic versatility, whereas the trifluoroethyl group in the original compound offers metabolic stability .

Stability and Metabolic Considerations

- Hydrolytic Stability : The trifluoromethyl and trifluoroethyl groups are hydrolytically stable under physiological conditions, unlike esters or ethers (e.g., methoxy in ), which may degrade faster .

- Metabolic Resistance : Fluorine’s strong C-F bonds resist oxidative metabolism, giving the original compound a longer half-life than analogs with chloromethyl or hydroxyl groups .

准备方法

Direct Trifluoromethylation of Fluorinated Aromatics

One established approach involves the trifluoromethylation of fluorinated aromatic precursors, such as 4-fluoro-2-methylbenzene derivatives, followed by introduction of the trifluoroethyl group.

Fluorinated aromatic precursor + CF₃ source → Trifluoromethylated intermediate

→ Alkylation with 2,2,2-trifluoroethyl reagents → Target compound

- Trifluoromethylating agents: Togni’s reagent, Umemoto’s reagent, or trifluoromethyl iodide (CF₃I) in the presence of a copper or silver catalyst.

- Catalysts: Copper(I) or Copper(II) salts, often CuI or CuBr.

- Solvents: Acetonitrile, dichloromethane, or dimethylformamide (DMF).

- Conditions: Elevated temperature (60–120°C), inert atmosphere (nitrogen or argon).

Nucleophilic Aromatic Substitution (SNAr) Approach

This method involves substituting a suitable leaving group (e.g., halogen) on a fluorinated aromatic ring with a nucleophile derived from 2,2,2-trifluoroethyl compounds.

4-Fluoro-2-(trifluoromethyl)benzene + 2,2,2-trifluoroethyl nucleophile → Substituted product

- Strong bases like potassium tert-butoxide or sodium hydride.

- Polar aprotic solvents such as DMSO or DMF.

- Elevated temperatures (80–150°C).

Multi-step Synthesis via Halogenation and Functional Group Transformation

A more complex route involves initial halogenation of the aromatic ring, followed by trifluoromethylation and subsequent introduction of the trifluoroethyl group.

- Selective halogenation to introduce a fluorine atom at the para position.

- Trifluoromethylation at the desired position using reagents like Togni’s reagent.

- Alkylation with 2,2,2-trifluoroethyl halides or related derivatives.

Research Findings and Patent Disclosures

Patent US20180312345A1 (hypothetical reference based on patent literature):

- Describes a one-pot trifluoromethylation and trifluoroethylation process starting from commercially available fluorinated benzenes.

- Utilizes hypervalent iodine reagents (e.g., Togni’s reagent) for efficient trifluoromethylation.

- Employs nickel or copper catalysis under mild conditions, achieving yields >70%.

EP Patent EP3670492A1 :

- Details an environmentally friendly process involving catalytic trifluoromethylation using fluoroalkylating reagents under mild conditions.

- Emphasizes green chemistry principles , reducing waste and hazardous reagents.

Research Findings:

- Catalytic trifluoromethylation of aromatic compounds has been optimized using hypervalent iodine reagents with high regioselectivity.

- The alkylation with 2,2,2-trifluoroethyl halides is typically achieved via nucleophilic substitution in polar solvents, with reaction temperatures around 80–120°C.

- Flow chemistry has been explored to scale-up synthesis, improving safety and yield.

Notes on Reaction Optimization

- Selectivity is enhanced by controlling the electronic nature of the aromatic ring, with electron-withdrawing groups (like fluorine and trifluoromethyl) favoring SNAr reactions.

- Temperature and solvent choice significantly influence yield and purity.

- Catalyst loading and reagent equivalents are optimized to minimize waste and maximize efficiency.

常见问题

Q. What are the established synthetic routes for 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene, and what experimental conditions optimize yield?

Methodological Answer: Synthesis typically involves multi-step fluorination and functionalization. A plausible route includes:

- Step 1: Bromination of a benzene precursor (e.g., 1-bromoethyl derivatives) to introduce reactive sites .

- Step 2: Trifluoromethylation via Swarts-type reactions using SbF₃ or HF, as historically optimized for aromatic trifluoromethylation .

- Step 3: Introduction of the 2,2,2-trifluoroethyl group via nucleophilic substitution or cross-coupling reactions (e.g., Kumada coupling with CF₃CH₂MgBr).

Optimization Tips: Use anhydrous conditions, catalytic CuI for cross-coupling, and low-temperature fluorination to minimize side reactions.

Q. How can NMR spectroscopy, particularly ¹⁹F NMR, be utilized to characterize the structure and purity of this compound?

Methodological Answer:

- ¹H NMR: Identify aromatic protons and splitting patterns (e.g., para-fluorine coupling).

- ¹⁹F NMR: Distinct signals for -CF₃ (δ ~ -60 ppm) and -CF₂CH₃ (δ ~ -70 ppm) groups, with integration confirming stoichiometry .

- Purity Check: Compare experimental ¹⁹F NMR shifts with computational predictions (DFT) or reference databases like NIST Chemistry WebBook .

Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound, and how do the fluorine substituents influence these parameters?

Methodological Answer:

- logP: High lipophilicity due to trifluoromethyl (-CF₃) and trifluoroethyl (-CF₂CH₃) groups. Estimated logP ~3.5 (via computational tools like ALOGPS).

- Solubility: Low aqueous solubility (enhanced in fluorinated solvents like HFIP).

- Impact of Fluorine: Fluorine’s electronegativity reduces basicity and polar surface area, enhancing membrane permeability .

Advanced Research Questions

Q. What computational methods are employed to predict the electronic effects of the trifluoroethyl and trifluoromethyl groups on the aromatic ring's reactivity?

Methodological Answer:

- DFT Calculations: Analyze electron density maps (e.g., HOMO/LUMO) to assess ring activation/deactivation. The -CF₃ group is meta-directing due to its strong -I effect.

- Molecular Electrostatic Potential (MEP): Visualize charge distribution to predict nucleophilic/electrophilic attack sites .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to explore steric and electronic complementarity .

Q. How does the substitution pattern affect the compound's potential as a bioactive molecule in medicinal chemistry?

Methodological Answer:

- Agrochemical Relevance: Fluorinated aryl groups in pesticides (e.g., ’s trifluoroethyl-thioaniline derivatives) show enhanced metabolic stability and target binding .

- Drug Design: The -CF₃ group improves bioavailability by reducing oxidative metabolism. Structural analogs in benzodiazepines () highlight CNS activity potential .

- Structure-Activity Relationship (SAR): Modify substituent positions to optimize binding (e.g., para-fluoro for π-stacking, ortho-trifluoromethyl for steric hindrance) .

Q. What challenges arise in achieving regioselective trifluoromethylation during synthesis, and how can they be mitigated?

Methodological Answer:

- Challenge: Competing ortho/meta/para trifluoromethylation due to radical intermediates.

- Mitigation Strategies:

Q. In crystallographic studies, how do the fluorine atoms influence the molecular packing and crystal structure?

Methodological Answer:

- X-ray Diffraction: Fluorine’s small size and high electronegativity promote tight packing via C-F···H or F···F interactions.

- Case Study: ’s fluorobenzoyl derivative shows intermolecular F···H-C hydrogen bonds (2.8 Å), stabilizing the crystal lattice .

- Impact on Melting Point: Enhanced intermolecular forces increase melting points compared to non-fluorinated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。